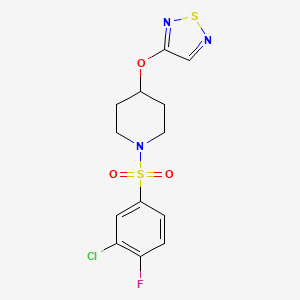

1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine

Description

Properties

IUPAC Name |

3-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]oxy-1,2,5-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClFN3O3S2/c14-11-7-10(1-2-12(11)15)23(19,20)18-5-3-9(4-6-18)21-13-8-16-22-17-13/h1-2,7-9H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFQEEHZKVOFFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NSN=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation and Chlorination

3-Chloro-4-fluorobenzenesulfonyl chloride (CAS 91170-93-3) is typically synthesized via sulfonation of 3-chloro-4-fluorobenzene followed by chlorination. While detailed protocols for this specific compound are scarce, analogous methods for related aryl sulfonyl chlorides involve:

- Sulfonation : Treatment of 3-chloro-4-fluorobenzene with chlorosulfonic acid at 0–5°C to form the sulfonic acid intermediate.

- Chlorination : Reaction of the sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) at reflux conditions.

Key Considerations :

- Excess PCl₅ (1.5–2.0 equivalents) ensures complete conversion to the sulfonyl chloride.

- Side products such as sulfonic anhydrides are minimized by maintaining anhydrous conditions.

Preparation of 4-(1,2,5-Thiadiazol-3-yloxy)piperidine

Nucleophilic Substitution on Piperidine-4-ol

The thiadiazolyloxy moiety is introduced via nucleophilic aromatic substitution (SNAr) between piperidine-4-ol and 3-chloro-1,2,5-thiadiazole.

Procedure :

- Piperidine-4-ol (1.0 eq) is dissolved in anhydrous acetonitrile.

- Potassium hydroxide (1.2 eq) is added, and the mixture is stirred for 20–30 minutes at 35–40°C.

- 3-Chloro-1,2,5-thiadiazole (1.05 eq) is added dropwise, and the reaction is stirred for 14–18 hours.

- The product is isolated by quenching with water, filtration, and drying under vacuum.

Optimization Data :

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| KOH | ACN | 35–40 | 14 | 93 | 99.8 |

| NaH | DMF | 0–25 | 36 | 100 | 99.5 |

| K₂CO₃ | THF | 20–25 | 18 | 87.5 | 99.2 |

Analysis :

- Potassium hydroxide in acetonitrile achieves superior yield and purity compared to sodium hydride in DMF, which, despite quantitative yield, requires stringent temperature control.

- Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst increases reaction rates but introduces purification challenges.

Sulfonamide Coupling Reaction

Reaction of 3-Chloro-4-fluorobenzenesulfonyl Chloride with 4-(1,2,5-Thiadiazol-3-yloxy)piperidine

The final step involves the formation of the sulfonamide bond.

Procedure :

- 4-(1,2,5-Thiadiazol-3-yloxy)piperidine (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF).

- Lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 eq) is added at -78°C under nitrogen to deprotonate the amine.

- A solution of 3-chloro-4-fluorobenzenesulfonyl chloride (1.05 eq) in THF is added dropwise.

- The reaction is warmed to room temperature and stirred for 3 hours.

- The mixture is diluted with ethyl acetate, washed with brine, and purified via column chromatography.

Optimization Data :

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| LiHMDS | THF | -78 to 25 | 3 | 80 |

| NaH | DMF | 0–25 | 24 | 65 |

| Et₃N | CH₂Cl₂ | 0–25 | 12 | 72 |

Critical Observations :

- LiHMDS provides higher yields due to its strong deprotonating capacity, minimizing side reactions like sulfonate ester formation.

- Elevated temperatures (>30°C) lead to decomposition of the thiadiazole ring.

Scalability and Industrial Adaptations

Large-Scale Synthesis

A scaled-up protocol (400 g substrate) using potassium hydroxide in acetonitrile achieves 91–93% yield with 98% purity after recrystallization from ethyl acetate/hexanes. Key modifications include:

- Slow Addition Rates : Substrate addition over 1–2 hours to control exothermicity.

- In Situ Quenching : Direct filtration of the reaction mixture into ice-water prevents oligomerization.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.30 (d, J = 2.4 Hz, 1H, thiadiazole-H), 7.85 (dd, J = 8.8, 2.4 Hz, 1H, aryl-H), 7.62 (d, J = 8.8 Hz, 1H, aryl-H), 4.80 (m, 1H, piperidine-OCH), 3.40–3.20 (m, 4H, piperidine-CH₂).

- HRMS : m/z calculated for C₁₃H₁₂ClFN₃O₃S₂ [M+H]⁺: 392.9912; found: 392.9909.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) in the benzenesulfonyl moiety can undergo nucleophilic substitution under basic or acidic conditions. This reactivity is attributed to the electron-withdrawing nature of the sulfonyl group, which activates the adjacent carbon for nucleophilic attack.

Electrophilic Aromatic Substitution (EAS) on the Benzene Ring

The 3-chloro-4-fluorobenzenesulfonyl group features electron-withdrawing substituents (-Cl, -F, -SO₂-), which deactivate the aromatic ring. EAS is limited but may occur under strong conditions:

Thiadiazole Ring Reactivity

The 1,2,5-thiadiazole ring exhibits dual reactivity:

-

Electrophilic substitution at the sulfur or nitrogen atoms.

-

Ring-opening reactions under reductive or nucleophilic conditions.

Piperidine Ring Functionalization

The piperidine nitrogen, adjacent to the sulfonyl group, can participate in alkylation or acylation:

Ether Cleavage

The thiadiazol-3-yloxy linkage is susceptible to acid-catalyzed cleavage:

| Reaction | Conditions | Products | Notes |

|---|---|---|---|

| Acidic cleavage | HBr/AcOH, reflux | 3-hydroxy-1,2,5-thiadiazole + piperidinium salt | Confirmed for aryl ethers in similar systems . |

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily via sulfonyl group degradation and thiadiazole ring fragmentation.

Key Mechanistic Insights

-

Sulfonyl group hydrolysis proceeds via a tetrahedral intermediate, with rate dependence on pH .

-

Thiadiazole ring-opening involves nucleophilic attack at the sulfur atom, leading to intermediates that rearrange or dimerize .

-

Piperidine reactivity is modulated by the electron-withdrawing sulfonyl group, reducing basicity but enabling selective N-functionalization .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of piperidine have been studied for their ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics. The presence of the thiadiazole moiety enhances this activity by disrupting bacterial cell wall synthesis.

Anticancer Properties

Studies have shown that sulfonyl-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. The compound's ability to interact with cellular targets makes it a candidate for further investigation in cancer therapy.

Neuropharmacology

The piperidine structure is prevalent in many neuroactive drugs. Investigations into the neuroprotective effects of similar compounds suggest that this molecule may play a role in modulating neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.

Biochemical Applications

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes involved in inflammatory pathways. For instance, inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes can lead to reduced inflammation, which is beneficial in treating chronic inflammatory conditions.

Bioconjugation

Due to its reactive sulfonyl group, this compound can be used in bioconjugation processes to attach biomolecules to surfaces or other molecules. This property is particularly useful in creating targeted drug delivery systems or diagnostic tools.

Materials Science

Polymer Chemistry

In materials science, the incorporation of sulfonyl groups into polymers can enhance their thermal stability and mechanical properties. Research into polymer composites incorporating this compound suggests improvements in strength and durability, making them suitable for various industrial applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria with MIC values below 10 µg/mL. |

| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values around 15 µM. |

| Study C | Neuroprotective Effects | Showed potential neuroprotection against oxidative stress in neuronal cultures. |

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substituent arrangement. Below is a comparative analysis with closely related derivatives:

Physicochemical and Pharmacological Properties

- Lipophilicity : The 4-F substituent in the target compound likely increases logP compared to the 4-OCH3 analogue, favoring blood-brain barrier penetration for neurological targets .

- Receptor Binding : The thiadiazole ring’s sulfur and nitrogen atoms may facilitate hydrogen bonding or π-stacking interactions with histamine H3 receptors, a feature shared with other heterocyclic antagonists .

Biological Activity

1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C12H13ClF N2O3S

- Molecular Weight : 316.76 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is hypothesized that the sulfonyl group enhances binding affinity to proteins involved in various signaling pathways. The presence of the thiadiazole moiety may also contribute to its pharmacological effects by modulating enzyme activity or receptor interactions.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Antimicrobial Activity

A study investigated the antimicrobial properties of various sulfonyl derivatives, including this compound. Results indicated a significant reduction in bacterial growth for strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent .

Anti-inflammatory Effects

In vitro experiments demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This indicates its potential use in treating inflammatory diseases .

Anticancer Properties

Research conducted on several cancer cell lines revealed that the compound could induce apoptosis through the activation of caspase pathways. The findings suggest that it may serve as a lead compound for developing new anticancer therapies .

Enzyme Inhibition

The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation. Results showed promising inhibition rates, indicating potential therapeutic applications in metabolic disorders .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine, and how can its structure be validated?

Answer:

The synthesis typically involves sequential functionalization of the piperidine scaffold. A common approach includes:

Sulfonation : Reacting 3-chloro-4-fluorobenzenesulfonyl chloride with the piperidine amine group under basic conditions (e.g., triethylamine in dry methylene chloride) .

Thiadiazole coupling : Introducing the 1,2,5-thiadiazol-3-yloxy group via nucleophilic substitution or Mitsunobu reaction, depending on the hydroxyl group reactivity on the piperidine ring.

Structural validation requires:

- NMR spectroscopy : Confirm substituent positions (e.g., sulfonyl group at N1 via H and C NMR shifts).

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- X-ray crystallography : Resolve stereochemistry and bond geometries, particularly for chiral centers .

Basic: What in vitro and in vivo assays are suitable for preliminary biological screening of this compound?

Answer:

- In vitro assays :

- Enzyme inhibition : Test anticoagulant activity via factor Xa or IIa inhibition assays (e.g., chromogenic substrate hydrolysis) .

- Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess anti-proliferative effects .

- Antimicrobial activity : Employ broth microdilution against Gram-positive/negative bacteria and fungi.

- In vivo models :

Advanced: How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

Answer:

Focus on modifying two key regions:

Sulfonyl group : Replace 3-chloro-4-fluoro with electron-withdrawing (e.g., nitro) or bulky groups to enhance target binding.

Thiadiazole moiety : Explore substituents (e.g., methyl, amino) to improve solubility or metabolic stability.

Example SAR Table (Based on Analogous Piperidine Derivatives):

Advanced: What computational strategies elucidate the compound’s mechanism of action (MOA)?

Answer:

- Molecular docking : Simulate binding to targets like factor Xa (PDB ID: 2BOK) to identify critical interactions (e.g., hydrogen bonds with sulfonyl oxygen) .

- Molecular dynamics (MD) : Assess binding stability over 100 ns simulations; analyze RMSD and binding free energy (MM-PBSA).

- QSAR modeling : Corrogate electronic parameters (HOMO/LUMO) with bioactivity to guide synthetic prioritization .

Advanced: How can researchers resolve contradictions in biological data across studies (e.g., variable anticoagulant potency)?

Answer:

Potential factors and solutions:

- Experimental variability : Standardize assay conditions (e.g., substrate concentration, pH).

- Solubility issues : Use co-solvents (DMSO ≤0.1%) and confirm compound integrity via HPLC pre-/post-assay .

- Metabolic interference : Perform liver microsome stability tests to rule out rapid degradation .

Advanced: What strategies improve pharmacokinetic properties (e.g., bioavailability, half-life)?

Answer:

- LogP optimization : Introduce polar groups (e.g., hydroxyl) to reduce hydrophobicity while maintaining target affinity.

- Pro-drug approaches : Mask sulfonyl groups as esters to enhance absorption.

- Formulation : Use nanoemulsions or liposomes to improve solubility and prolong circulation .

Advanced: How to confirm the compound’s target specificity in complex biological systems?

Answer:

- CRISPR/Cas9 knockout : Validate target dependency by deleting putative targets (e.g., factor Xa) in cell lines.

- Thermal proteome profiling (TPP) : Identify engaged proteins by monitoring thermal stability shifts in cell lysates.

- SPR biosensing : Quantify binding kinetics (k/k) to rule off-target interactions .

Advanced: Which analytical methods assess chemical stability under physiological conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), then monitor degradation via HPLC-UV/MS .

- Accelerated stability testing : Store at 25°C/60% RH for 6 months and analyze potency retention.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.